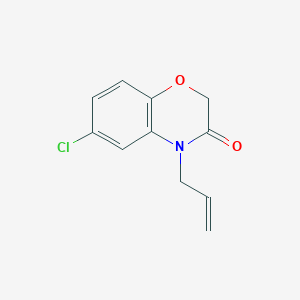![molecular formula C19H22N4O2S B253929 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B253929.png)
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound is a derivative of pyrimidine and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in DNA synthesis and repair. This leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide exhibits antitumor activity by inducing apoptosis in cancer cells. This compound has also been found to inhibit the growth of bacteria and fungi by disrupting their cell walls. Moreover, this compound has been studied for its potential use as a diagnostic tool in medical imaging due to its ability to bind to certain receptors in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide in lab experiments include its potential applications in medicine and biotechnology. This compound has been found to exhibit antitumor activity and inhibit the growth of bacteria and fungi. However, the limitations of using this compound in lab experiments include its toxicity and potential side effects.
Orientations Futures
There are several future directions for the research on 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide. One of the areas of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the investigation of the mechanism of action of this compound in more detail. Moreover, this compound could be studied for its potential use in combination therapy for cancer. Furthermore, the use of this compound in medical imaging could be explored further.
Méthodes De Synthèse
The synthesis of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has been achieved using various methods. One of the most common methods involves the reaction of 2-amino-4,6-diphenylpyrimidine-5-carbonitrile with thioacetic acid followed by the reaction with propylamine and acetic anhydride. The reaction yields 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide as a white crystalline solid.
Applications De Recherche Scientifique
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has potential applications in medicine and biotechnology. This compound has been found to exhibit antitumor activity in various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. Moreover, this compound has been studied for its potential use as a diagnostic tool in medical imaging.
Propriétés
Nom du produit |
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide |
|---|---|
Formule moléculaire |
C19H22N4O2S |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide |
InChI |
InChI=1S/C19H22N4O2S/c1-3-10-23(11-4-2)16(24)13-26-19-21-17(14-8-6-5-7-9-14)15(12-20)18(25)22-19/h5-9H,3-4,10-11,13H2,1-2H3,(H,21,22,25) |
Clé InChI |
LELLPMUIMGHCEI-UHFFFAOYSA-N |
SMILES isomérique |
CCCN(CCC)C(=O)CSC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N |
SMILES |
CCCN(CCC)C(=O)CSC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N |
SMILES canonique |
CCCN(CCC)C(=O)CSC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B253846.png)
![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B253848.png)
![2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B253850.png)
![N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide](/img/structure/B253851.png)

![6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253856.png)
![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B253857.png)
![ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B253860.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B253862.png)

![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B253864.png)
![[(9-Methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile](/img/structure/B253865.png)
![9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B253866.png)
